molecular formula C18H17ClN2O3 B3115091 ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate CAS No. 206983-10-0

ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate

Cat. No.: B3115091
CAS No.: 206983-10-0
M. Wt: 344.8 g/mol
InChI Key: NKWPCBIFKFPMGR-UHFFFAOYSA-N
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Description

Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate is a chemical compound that belongs to the benzimidazole class Benzimidazoles are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate typically involves the following steps:

    Formation of Benzimidazole Core: The benzimidazole core is synthesized by reacting o-phenylenediamine with 4-methylbenzaldehyde in the presence of an oxidizing agent.

    Chlorination: The benzimidazole derivative is then chlorinated using thionyl chloride or phosphorus pentachloride to introduce the chloro group.

    Esterification: The chlorinated benzimidazole is reacted with ethyl bromoacetate in the presence of a base such as potassium carbonate to form the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium methoxide, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a variety of substituents at the chloro position.

Scientific Research Applications

Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its anticancer activity and potential use in drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate involves its interaction with specific molecular targets. The compound may inhibit enzymes or interfere with cellular pathways, leading to its observed biological effects. For example, it may bind to DNA or proteins, disrupting their normal function and leading to cell death in cancer cells.

Comparison with Similar Compounds

Ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate can be compared with other benzimidazole derivatives:

    Mebendazole: An antiparasitic drug with a similar benzimidazole core.

    Albendazole: Another antiparasitic agent with a benzimidazole structure.

    Pazopanib: A cancer treatment drug that also contains a benzimidazole moiety.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[6-chloro-2-(4-methylphenyl)benzimidazol-1-yl]oxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O3/c1-3-23-17(22)11-24-21-16-10-14(19)8-9-15(16)20-18(21)13-6-4-12(2)5-7-13/h4-10H,3,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKWPCBIFKFPMGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CON1C2=C(C=CC(=C2)Cl)N=C1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate
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ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate
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ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate
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ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate
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ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate
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ethyl 2-{[6-chloro-2-(4-methylphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate

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